molecular formula C6H9N3OS B578672 N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide CAS No. 1365272-30-5

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B578672
CAS No.: 1365272-30-5
M. Wt: 171.218
InChI Key: SCKUMUAJSWJVDN-UHFFFAOYSA-N
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Description

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide can be achieved through several methods. One common approach involves the reductive amination of nitro compounds. This method is attractive because it avoids the need for pre-preparation of NH-free amines and significantly shortens the separation and purification steps . Another method involves the reduction of nitriles, amides, and nitro compounds with reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over platinum .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines or alcohols.

Scientific Research Applications

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and antitumor activities.

    Industry: Utilized in the production of dyes, agrochemicals, and other organic products.

Mechanism of Action

The mechanism of action of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide can be compared with other similar compounds such as:

Biological Activity

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound has been studied for its potential antimicrobial and antitumor properties. Research indicates that compounds with thiazole moieties often exhibit significant biological properties, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antitumor Activity : Preliminary studies suggest potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways. The compound modulates the activity of enzymes and receptors involved in various biological processes. Its functional groups, such as the amine and carboxamide, contribute to its reactivity and biological interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. The presence of specific functional groups significantly influences their pharmacological properties. For instance:

Compound NameStructure FeaturesUnique Aspects
2-Amino-1,3-thiazoleContains an amino group on the thiazole ringSimpler structure; primarily studied for basic properties
Thiazole-4-carboxylic acidContains a carboxylic acid instead of an amideMore acidic nature; used in agricultural chemistry
N-(4-methylphenyl)thiazole-4-carboxamideAromatic substitution on the thiazole ringEnhanced lipophilicity; potential for increased bioactivity

The unique combination of methylamino and thiazole functionalities in this compound may confer distinct biological activities not present in similar compounds .

Antimicrobial Activity

This compound has shown effectiveness against various bacterial strains. For example, studies have reported minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against different bacterial species, including Micrococcus luteus and Bacillus spp. . This suggests that the compound may serve as a potential lead for developing new antimicrobial agents.

Antitumor Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Various derivatives have shown IC50 values indicating their potency against cancer cells; some compounds exhibited IC50 values as low as 1.61 µg/mL against specific cancer lines .

Research by Evren et al. (2019) highlighted that novel derivatives of thiazoles showed strong selectivity against NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells . The presence of electron-donating groups, such as methyl, at specific positions enhances the anticancer activity.

Case Studies

Several studies have provided insights into the efficacy of this compound:

  • Evren et al. (2019) : Developed novel derivatives that exhibited strong selectivity against cancer cell lines with promising IC50 values.
  • Antimicrobial Studies : Research demonstrated that thiazole derivatives could effectively inhibit bacterial growth at low concentrations, indicating their potential as therapeutic agents.
  • Cytotoxicity Assays : In vitro assays revealed that certain derivatives had minimal toxicity towards normal cells while being effective against cancerous cells.

Properties

IUPAC Name

N-methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-7-5(10)4-3-11-6(8-2)9-4/h3H,1-2H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKUMUAJSWJVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742888
Record name N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-30-5
Record name N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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